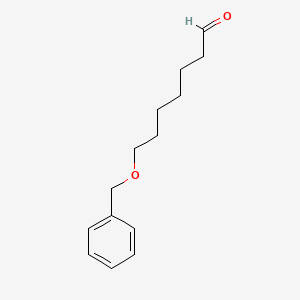

7-Benzyloxyheptanal

Description

7-Benzyloxyheptanal is an aliphatic aldehyde derivative featuring a benzyloxy group (-O-CH₂C₆H₅) at the seventh carbon of a heptanal chain. This compound is characterized by its dual functional groups: an aldehyde (-CHO) at the terminal position and a benzyl-protected hydroxyl group. The benzyloxy moiety enhances lipophilicity, making it useful in organic synthesis, particularly as a protected intermediate for pharmaceuticals or surfactants . While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., 7-formylbenzonorbornadienes, 7-oxo-7-phenylheptanoic acid) suggest applications in selective reductions, oxidations, and cycloadditions .

Properties

IUPAC Name |

7-phenylmethoxyheptanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c15-11-7-2-1-3-8-12-16-13-14-9-5-4-6-10-14/h4-6,9-11H,1-3,7-8,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYPDXFHTKFVGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxyheptanal typically involves the protection of heptanal with a benzyl group. One common method is the reaction of heptanal with benzyl alcohol in the presence of an acid catalyst to form the benzyl ether . Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl ethers .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and catalyst can significantly impact the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Benzyloxyheptanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: 7-Benzyloxyheptanoic acid.

Reduction: 7-Benzyloxyheptanol.

Substitution: Various substituted benzyl ethers depending on the nucleophile used.

Scientific Research Applications

7-Benzyloxyheptanal has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 7-Benzyloxyheptanal involves its reactivity as an aldehyde and benzyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the benzyl ether group can undergo cleavage under acidic or basic conditions. These reactions can lead to the formation of various products that can interact with biological targets or be used in further chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-Benzyloxyheptanal with structurally or functionally related compounds, inferred from the evidence and general chemical principles:

Key Comparative Insights:

Reactivity: The aldehyde group in this compound is more reactive toward nucleophiles (e.g., Grignard reagents) than the ketone in 7-Oxo-7-phenylheptanoic acid, which is sterically hindered . Unlike 3-Hydroxybenzaldehyde, the benzyloxy group in this compound prevents undesired oxidation of the hydroxyl group, making it a stable intermediate .

Synthetic Utility: this compound’s benzyl ether can be selectively deprotected via hydrogenolysis, enabling controlled synthesis of alcohols or acids—a flexibility absent in 7-formylbenzonorbornadiene’s rigid framework . Compared to 7-Oxo-7-phenylheptanoic acid, the aldehyde in this compound allows for chain elongation via aldol condensations, a critical step in polyketide synthesis .

Physicochemical Properties: The benzyloxy group increases the logP value of this compound (~3.5 estimated) compared to 3-Hydroxybenzaldehyde (logP ~1.2), enhancing membrane permeability in drug design . 7-Formylbenzonorbornadiene’s bicyclic structure confers higher thermal stability (decomposition >200°C) than linear aldehydes like this compound .

Research Findings and Data Gaps

- Catalytic Reductions: Benzyl-protected aldehydes (e.g., this compound) are efficiently reduced to alcohols using NaBH₄ or LiAlH₄, unlike carboxylic acids like 7-Oxo-7-phenylheptanoic acid, which require harsher conditions (e.g., BH₃·THF) .

- Acid Sensitivity: The benzyloxy group is stable under acidic conditions, whereas 3-Hydroxybenzaldehyde’s phenol group undergoes sulfonation or nitration, limiting its utility in acidic environments .

Unresolved Questions:

- No data on this compound’s crystallinity or spectroscopic signatures (e.g., NMR, IR) are available in the provided evidence.

- Comparative toxicity or biodegradability studies relative to analogs like 7-Oxo-7-phenylheptanoic acid remain unexplored.

Biological Activity

7-Benzyloxyheptanal is a compound that has garnered attention in various fields of biological research due to its structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a linear heptanal chain with a benzyloxy group at the seventh carbon. This structure contributes to its unique reactivity and interaction with biological systems. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, azabicyclic compounds have been studied for their ability to inhibit bacterial growth. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.

2. Cytotoxicity

Cytotoxicity studies have shown that this compound may possess the capability to induce apoptosis in cancer cell lines. The compound's structural characteristics allow it to interact with cellular targets, leading to cell death. In vitro assays demonstrated that derivatives of similar compounds exhibited varying degrees of cytotoxicity against different cancer cell types.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial effects of several benzyloxy derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, this compound was tested for cytotoxic effects on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 25 µM after 48 hours of exposure, indicating significant cytotoxic potential. Mechanistic studies suggested that the compound may induce apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). A comparative analysis with structurally similar compounds revealed that modifications in the alkyl chain length and functional groups significantly influenced biological efficacy.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Linear heptanal with benzyloxy group | Moderate antimicrobial, cytotoxic |

| 7-Azabicyclo[2.2.1]heptane | Bicyclic structure with nitrogen | Antimicrobial, cytotoxic |

| Benzylcarbamate | Carbamate functionality | Anti-inflammatory |

This table highlights how subtle changes in chemical structure can lead to diverse biological activities among similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.